BenchChemオンラインストアへようこそ!

Amlodipine Mannitol Adduct Acetate Salt

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

Amlodipine Mannitol Adduct Acetate Salt (molecular formula C₂₆H₃₇ClN₂O₁₀·C₂H₄O₂; molecular weight 633.08 g/mol) is a crystalline adduct formed between the dihydropyridine calcium channel blocker amlodipine and the sugar alcohol mannitol in the presence of acetate ions. Unlike amlodipine besylate — the clinically marketed salt form with a molecular weight of 567.1 g/mol and well-characterized pharmacopoeial impurity profiles — this adduct arises as a process-related impurity during amlodipine synthesis or formulation when mannitol is used as an excipient.

Molecular Formula C28H41ClN2O12
Molecular Weight 633.1 g/mol
Cat. No. B13845406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine Mannitol Adduct Acetate Salt
Molecular FormulaC28H41ClN2O12
Molecular Weight633.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(C(C(C(CO)O)O)O)O.CC(=O)O
InChIInChI=1S/C26H37ClN2O10.C2H4O2/c1-4-39-26(36)22-17(13-38-10-9-28-11-18(31)23(33)24(34)19(32)12-30)29-14(2)20(25(35)37-3)21(22)15-7-5-6-8-16(15)27;1-2(3)4/h5-8,18-19,21,23-24,28-34H,4,9-13H2,1-3H3;1H3,(H,3,4)/t18-,19-,21?,23-,24-;/m1./s1
InChIKeyWHSYDYCGQXCLSQ-FMKDHHDHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amlodipine Mannitol Adduct Acetate Salt: Chemical Identity, Impurity Classification, and Procurement-Relevant Characteristics


Amlodipine Mannitol Adduct Acetate Salt (molecular formula C₂₆H₃₇ClN₂O₁₀·C₂H₄O₂; molecular weight 633.08 g/mol) is a crystalline adduct formed between the dihydropyridine calcium channel blocker amlodipine and the sugar alcohol mannitol in the presence of acetate ions . Unlike amlodipine besylate — the clinically marketed salt form with a molecular weight of 567.1 g/mol and well-characterized pharmacopoeial impurity profiles [1] — this adduct arises as a process-related impurity during amlodipine synthesis or formulation when mannitol is used as an excipient [2]. It is primarily supplied as a certified reference standard for pharmaceutical analytical method development, method validation (AMV), quality control (QC) testing, and Abbreviated New Drug Application (ANDA) regulatory submissions, carrying no therapeutic indication of its own [2].

Why Generic Amlodipine Reference Standards Cannot Substitute for Amlodipine Mannitol Adduct Acetate Salt in Analytical Workflows


In pharmaceutical impurity profiling, reference standards must match the structural identity of the target analyte with absolute specificity. Amlodipine Mannitol Adduct Acetate Salt possesses a covalently linked mannitol moiety (via an aminoethoxy bridge) that fundamentally alters its chromatographic retention behavior, mass spectrometric ionization pattern, and spectroscopic signature relative to all pharmacopoeial amlodipine impurities . Neither amlodipine free base nor amlodipine besylate — nor any of the seven commonly tracked organic impurities resolved by standard stability-indicating HPLC-UV methods — can serve as a surrogate for the identification, quantification, or system suitability verification of this specific adduct [1]. The ICH Q3B guideline explicitly requires identification and control of degradation products arising from drug-excipient reactions [2]; a generic amlodipine impurity standard cannot satisfy the regulatory burden of proof when this adduct must be specifically resolved and reported at thresholds of 0.1% or below in finished dosage forms.

Quantitative Differentiation Evidence for Amlodipine Mannitol Adduct Acetate Salt Versus Amlodipine API, Besylate Salt, and Pharmacopoeial Impurities


Structural and Molecular Weight Differentiation of Amlodipine Mannitol Adduct Acetate Salt vs. Amlodipine Free Base and Amlodipine Besylate

Amlodipine Mannitol Adduct Acetate Salt differs from amlodipine free base and its besylate salt in molecular weight, elemental composition, and the presence of a covalently bonded mannitol moiety. The adduct incorporates the full mannitol backbone (180.16 Da) via an aminoethoxy linker, yielding a molecular weight of 633.08 g/mol (free adduct 573.03 Da plus acetate counterion 60.05 Da). In contrast, amlodipine free base has a molecular weight of 408.88 g/mol (C₂₀H₂₅ClN₂O₅) and amlodipine besylate weighs 567.05 g/mol (C₂₀H₂₅ClN₂O₅·C₆H₆O₃S) . This ~225 Da mass increment and the polyhydroxylated mannitol substructure produce a markedly different mass spectrometric precursor ion (m/z 573.3 for the adduct cation vs. m/z 409.2 for protonated amlodipine) and distinct fragmentation pattern, enabling unambiguous identification in LC-MS workflows without risk of inter-analyte cross-talk .

Pharmaceutical impurity profiling Reference standard characterization LC-MS method development

HPLC Retention-Time Differentiation of Process-Related Adduct Impurities vs. Pharmacopoeial Amlodipine Impurities

Published stability-indicating HPLC-UV methods for amlodipine besylate drug substance achieve baseline resolution of amlodipine and seven specified organic impurities (including Impurity A through Impurity G) on a core-shell C18 column (100 mm × 4.6 mm, 2.6 μm) within 15 minutes, using an alkaline mobile phase of 0.4% ammonium hydroxide in water and methanol in gradient mode at 237 nm detection wavelength [1]. However, none of these seven impurities is the mannitol adduct. The adduct's additional hydrogen-bonding capacity (arising from the five hydroxyl groups of the mannitol moiety) alters its polarity sufficiently to shift its retention time outside the calibrated window of standard pharmacopoeial impurity methods. Pharmacopoeial Amlodipine Impurity D, for example, elutes at a relative retention time (RRT) of approximately 0.16 relative to amlodipine besylate (tR = 16.53 min for AMD; tR = 2.58 min for Impurity D) [2]. The mannitol adduct, being both more polar and higher in molecular weight, is predicted to exhibit an RRT distinct from all seven tracked impurities, necessitating a dedicated reference standard for peak identification, system suitability, and method validation.

Stability-indicating HPLC method Impurity resolution AND A regulatory submission

Impurity Classification: Mannitol Adduct as a Drug-Excipient Reaction Product Requiring ICH Q3B-Compliant Reference Standards

The ICH Q3B(R2) guideline defines degradation products in new drug products as impurities arising from chemical reactions between the drug substance and excipients or container-closure materials [1]. Amlodipine Mannitol Adduct Acetate Salt falls precisely into this regulatory category: mannitol is a widely used diluent in amlodipine tablet formulations, including fast-dissolving tablets (FDTs) where mannitol provides bulk, sweetness, and mouthfeel [2]. Under accelerated stability conditions (40°C/75% RH), amlodipine has been documented to react with formaldehyde released from excipient degradation to form covalent adducts [3]. By analogy, the primary amine side chain of amlodipine can react with the reducing end of mannitol or with mannitol-derived aldehydic degradation products during prolonged storage, generating the mannitol adduct. This compound is therefore not merely a synthetic curiosity but a stability-indicating degradation marker. Quantitatively, ICH Q3B mandates identification of any degradation product exceeding the identification threshold (typically 0.2% for a maximum daily dose of 10 mg amlodipine), and qualification above 0.5% [1]. A dedicated reference standard of the mannitol adduct is the only means by which a QC laboratory can accurately quantify this specific impurity against these regulatory thresholds.

Drug-excipient compatibility Degradation product identification ICH Q3B regulatory compliance

Absence of Published Quantitative Stability or Solubility Data for Amlodipine Mannitol Adduct Acetate Salt: A Critical Evidence Gap

A systematic search of peer-reviewed literature, pharmacopoeial monographs, and regulatory guidances reveals no published study that directly compares the stability (under ICH Q1A stress conditions), solubility (in aqueous buffers across physiological pH range), hygroscopicity, or polymorphic behavior of Amlodipine Mannitol Adduct Acetate Salt against its closest analogs — amlodipine free base, amlodipine besylate, or other known amlodipine degradation impurities. Vendor claims that the acetate salt form 'enhances solubility and stability' or is 'more stable than the free base' [1] are not supported by any publicly available quantitative data, nor by any referenced study that meets the criteria for a direct head-to-head comparison. The absence of such data means that any procurement decision based on an assumed stability or solubility advantage over other amlodipine-related compounds is made on unverified supplier assertions rather than on independently reproducible evidence. This evidence gap is particularly consequential for laboratories designing forced-degradation studies: without knowing the adduct's intrinsic stability profile, it is impossible to predict whether it will form, persist, or further degrade under specific stress conditions.

Data transparency Procurement due diligence Reference standard qualification

Procurement-Driven Application Scenarios for Amlodipine Mannitol Adduct Acetate Salt Reference Standard


HPLC Method Development and Column Screening for Amlodipine Impurity Profiling

Analytical laboratories developing stability-indicating HPLC methods for amlodipine besylate drug substance or finished dosage forms must demonstrate resolution of all potential process-related and degradation impurities. As documented in Section 3, the mannitol adduct's unique polarity and molecular weight mean it will not co-elute with the seven pharmacopoeial impurities tracked by standard methods [1]. Procuring this reference standard enables systematic column-screening experiments and mobile-phase optimization to assign the correct retention time, establish relative response factors (RRFs), and validate method specificity per ICH Q2(R1) — a prerequisite for ANDA submission.

Root-Cause Investigation of Unknown Impurities During Formulation Stability Studies

When forced-degradation or accelerated stability samples of mannitol-containing amlodipine tablets reveal an unknown peak in HPLC chromatograms, the analytical team must identify the impurity to determine whether it exceeds ICH Q3B thresholds [2]. Spiking the suspect sample with the Amlodipine Mannitol Adduct Acetate Salt reference standard and observing co-elution constitutes the fastest and most definitive identification strategy. Without this standard, identification would require costly and time-consuming LC-MS/MS and NMR structural elucidation, potentially delaying stability-study readouts and regulatory submissions by weeks [3].

Excipient Compatibility Screening During Pre-Formulation Development

Formulation scientists evaluating mannitol as a diluent for new amlodipine tablet or oral solution formulations must assess drug-excipient compatibility under ICH Q1A stress conditions (heat, humidity, light, oxidation). Having the mannitol adduct reference standard on hand allows binary amlodipine-mannitol mixtures to be analyzed by HPLC at each stress time point, with the adduct used as both a retention-time marker and a calibration standard for quantification [1]. This enables data-driven excipient selection before committing to pilot-scale manufacturing, reducing the risk of stability-related batch failures.

Quality Control Batch-Release Testing for ANDA Commercial Production

For generic pharmaceutical manufacturers producing amlodipine tablets that contain mannitol as an excipient, QC batch-release protocols must include a specific test for the mannitol adduct impurity if it is observed above the reporting threshold during method validation. The certified reference standard of Amlodipine Mannitol Adduct Acetate Salt, with documented purity (typically ≥95% by HPLC), water content, and residual solvent profile, is used to prepare system suitability solutions, calibration standards, and spiked samples for each analytical run [1]. Consistent procurement of the same characterized standard ensures batch-to-batch analytical continuity across the product lifecycle.

Quote Request

Request a Quote for Amlodipine Mannitol Adduct Acetate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.